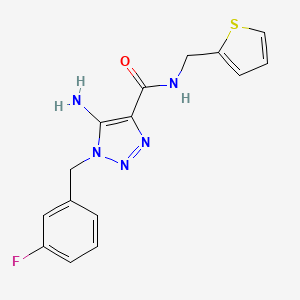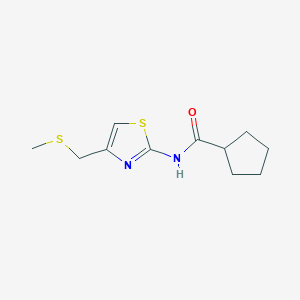
N-(4-((methylthio)methyl)thiazol-2-yl)cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-((methylthio)methyl)thiazol-2-yl)cyclopentanecarboxamide, also known as MTMCTP, is a synthetic compound that belongs to the thiazole family. It has been widely studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. In
Aplicaciones Científicas De Investigación
Anticancer Activity
Thiazole derivatives have been synthesized and evaluated for their potential as anticancer agents. A study by Gomha et al. (2017) synthesized a series of thiazole and thiadiazole derivatives, demonstrating significant in vitro anticancer activity against Hepatocellular carcinoma cell lines. Compounds from this study showed promising results, suggesting a structure-activity relationship conducive to anticancer properties (Gomha, Abdelaziz, Kheder, Abdel-aziz, Alterary, & Mabkhot, 2017).
Antimicrobial Activity
Research indicates that thiazole derivatives also possess antimicrobial activities. Althagafi et al. (2019) synthesized a new series of compounds containing di-, tri-, and tetrathiazole moieties, which displayed high antimicrobial activity against various bacteria and fungi species. This study emphasizes the role of thiazole compounds in addressing antimicrobial resistance challenges (Althagafi, El‐Metwaly, & Farghaly, 2019).
Antiviral Activity
Thiazole C-nucleosides have been synthesized and tested for antiviral activities, showcasing effectiveness against herpes, parainfluenza, and rhinovirus. Srivastava et al. (1977) demonstrated the synthesis and potential antiviral activity of certain thiazole derivatives, indicating their usefulness in the development of new antiviral therapies (Srivastava, Pickering, Allen, Streeter, Campbell, Witkowski, Sidwell, & Robins, 1977).
Antiparasitic Activity
Thiazolides, a novel class of anti-infective drugs, have been investigated for their activity against protozoan parasites and larval-stage cestodes. Hemphill, Müller, and Müller (2007) explored the structure-function relationship of thiazolides, revealing their efficacy against intracellular and extracellular protozoan parasites, showcasing their versatility as antiparasitic agents (Hemphill, Müller, & Müller, 2007).
Propiedades
IUPAC Name |
N-[4-(methylsulfanylmethyl)-1,3-thiazol-2-yl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS2/c1-15-6-9-7-16-11(12-9)13-10(14)8-4-2-3-5-8/h7-8H,2-6H2,1H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSCFEQXDLCBWOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CSC(=N1)NC(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

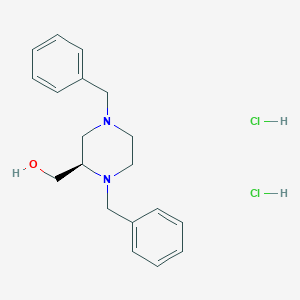
![ethyl 2-({[(4-methylquinolin-2-yl)thio]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2456992.png)
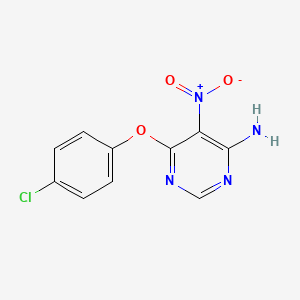
![1-(4-Methoxyphenyl)-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2456995.png)
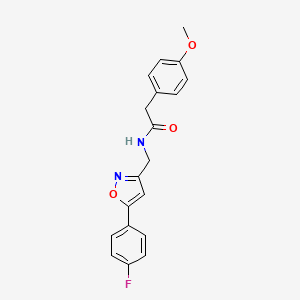
![N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2456997.png)
![Tert-butyl 9-oxo-2,5,8-triazaspiro[3.6]decane-2-carboxylate](/img/structure/B2456998.png)
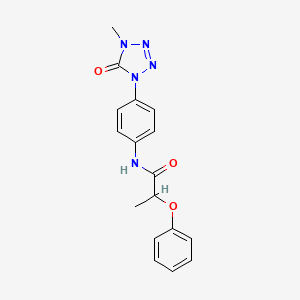
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2457000.png)
![2-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one](/img/no-structure.png)
![1,2,4-Benzenetricarboxylic acid, 5-[[[(3-phenoxyphenyl)methyl][(1S)-1,2,3,4-tetrahydro-1-naphthalenyl]amino]carbonyl]-, 1,2,4-trimethyl ester](/img/structure/B2457002.png)
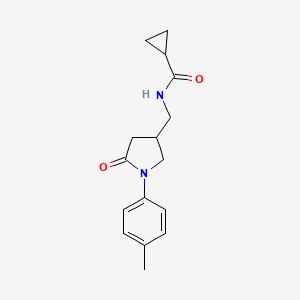
![2,3-dimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B2457004.png)
